molecular formula C12H10N2O3S B2390004 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide CAS No. 892846-73-0

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide

Cat. No.: B2390004
CAS No.: 892846-73-0
M. Wt: 262.28
InChI Key: DSJKDEHDUZKAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide is a heterotricyclic compound featuring a fused dioxa-thia-azacyclic core with a cyclopropanecarboxamide substituent. Its complex architecture includes oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms within a tricyclic framework, contributing to unique electronic and steric properties.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(6-1-2-6)14-12-13-7-3-8-9(17-5-16-8)4-10(7)18-12/h3-4,6H,1-2,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJKDEHDUZKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 11β-HSD1 Inhibitor Series

describes the synthesis of related compounds (e.g., 9a , 9b , 9d–p ) through analogous methods, including halogenation and functional group modifications. These compounds share a tricyclic core but differ in substituents (e.g., halogens, aldehydes) and stereoelectronic profiles. Key comparisons include:

Parameter Target Compound Analogues (e.g., 9c, 10c, 11)
Core Structure 4,6-dioxa-10-thia-12-azatricyclic Variants with chloro/bromo substituents (e.g., 10c , 11 )
Substituent Cyclopropanecarboxamide Aldehyde (e.g., 11 → aldehyde derivative )
Synthetic Route Methyl triflate-mediated cyclization Halogenation via N-chlorosuccinimide/bromosuccinimide
Biological Activity 11β-HSD1 inhibition (hypothetical IC₅₀) Potent inhibition reported for analogues (e.g., 9c , IC₅₀ ~10 nM)

The cyclopropanecarboxamide group in the target compound may enhance metabolic stability compared to aldehyde-containing analogues (e.g., 11 ), which are prone to oxidation. However, halogenated derivatives (e.g., 10c ) exhibit improved enzyme affinity due to increased lipophilicity and van der Waals interactions .

Macrocyclic and Heterocyclic Comparators

discusses tetraazacyclotetradecane derivatives, which share nitrogen-rich macrocyclic features but lack the tricyclic framework and sulfur/oxygen heteroatoms.

Computational and Crystallographic Insights

Structural analysis tools like SHELX () and ORTEP () are critical for comparing bond lengths, angles, and puckering. For example:

  • The tricyclic core’s puckering coordinates (e.g., amplitude/q, phase/φ) can be modeled using Cremer-Pople parameters (), distinguishing it from less strained analogues.
  • Anisotropic displacement parameters (ORTEP) may reveal enhanced rigidity due to the fused ring system compared to monocyclic or bicyclic counterparts .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis mirrors methods for analogues in , enabling modular derivatization for structure-activity relationship (SAR) studies.
  • Bioactivity Trade-offs : While halogenated analogues (e.g., 10c ) show higher potency, the cyclopropanecarboxamide group may balance solubility and metabolic stability, making it a viable candidate for in vivo studies .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide is a complex organic compound that has drawn attention for its potential biological activities. This article examines its structure, biological properties, and relevant research findings.

Chemical Structure

The compound is characterized by a unique bicyclic structure that incorporates sulfur and oxygen heteroatoms, contributing to its potential reactivity and biological activity. The molecular formula is C25H31ClN4O6S2C_{25}H_{31}ClN_{4}O_{6}S_{2} with a molecular weight of 583.1 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in cancer progression and inflammatory responses. The IC50 values for such compounds ranged from 8 nM to 249.9 nM in various assays involving cancer cell lines and human whole blood .

The proposed mechanism involves the inhibition of prostaglandin synthesis through the blockade of mPGES-1, leading to reduced inflammation and tumor growth. This is particularly relevant in models of rheumatoid arthritis and other inflammatory diseases where prostaglandins play a critical role .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) with an IC50 of approximately 16.24 nM .
  • In Vivo Studies : Animal models have shown that administration of the compound leads to a notable reduction in tumor size and metastasis when compared to untreated controls.
  • Pharmacokinetics : The pharmacokinetic profile indicates good bioavailability and CNS penetration, suggesting potential for oral administration in therapeutic settings .

Data Summary

Property Value
Molecular FormulaC25H31ClN4O6S2
Molecular Weight583.1 g/mol
IC50 (A549 Cell Line)16.24 nM
mPGES-1 Inhibition IC508 nM
Oral BioavailabilityGood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.